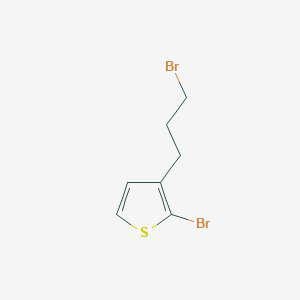

2-Bromo-3-(3-bromopropyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8Br2S |

|---|---|

Molecular Weight |

284.01 g/mol |

IUPAC Name |

2-bromo-3-(3-bromopropyl)thiophene |

InChI |

InChI=1S/C7H8Br2S/c8-4-1-2-6-3-5-10-7(6)9/h3,5H,1-2,4H2 |

InChI Key |

CAPUJQNFAKDYJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1CCCBr)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Pathways of 2 Bromo 3 3 Bromopropyl Thiophene in Organic Transformations

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom attached to the thiophene (B33073) ring at the 2-position is the primary site for metal-catalyzed cross-coupling reactions. These transformations are fundamental for constructing more complex molecular architectures based on the thiophene scaffold.

The Kumada coupling, a Nobel Prize-winning reaction, is a potent method for forming carbon-carbon bonds by reacting an organic halide with a Grignard reagent in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org In the context of 2-bromo-3-alkylthiophene analogues, this reaction allows for the introduction of various alkyl or aryl groups at the C2 position. The reaction is known for its efficiency and the use of readily available Grignard reagents. organic-chemistry.org

The generally accepted mechanism for the Kumada coupling involves a catalytic cycle with a transition metal, typically nickel or palladium. wikipedia.orgnrochemistry.com The key steps are:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-3-alkylthiophene. wikipedia.orgnrochemistry.com

Transmetalation: The Grignard reagent (R-MgX) exchanges its organic group with the halide on the metal center. nrochemistry.comnih.gov

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired C-C bond and regenerating the active catalyst. nrochemistry.comnih.gov

The choice of catalyst and ligands can influence the reaction's efficiency and selectivity. For instance, diphosphine ligands are often employed to enhance the yield of Kumada couplings. While the reaction is robust, potential side reactions include homocoupling of the Grignard reagent and β-hydride elimination.

| Parameter | Description | Reference |

| Catalyst | Typically Ni(II) or Pd(II) complexes, such as NiCl2(dppp) or Pd(PPh3)4. | wikipedia.orgorganic-chemistry.org |

| Grignard Reagent | Alkyl or aryl magnesium halides (e.g., EtMgBr, PhMgBr). | wikipedia.orgorganic-chemistry.org |

| Solvent | Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used. | nrochemistry.com |

| Temperature | Reactions can often be carried out at room temperature or with gentle heating. | youtube.com |

Grignard Metathesis (GRIM) polymerization is a powerful technique for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs). researchgate.netcmu.edu This method utilizes 2,5-dibromo-3-alkylthiophene monomers, which are structurally related to 2-bromo-3-(3-bromopropyl)thiophene. The process involves the formation of a thiophene Grignard reagent in situ, followed by nickel-catalyzed polymerization. cmu.eduacs.org

The polymerization is initiated by the reaction of the brominated thiophene monomer with a Grignard reagent like t-butylmagnesium chloride, leading to a magnesium-halogen exchange. researchgate.net This primarily forms the more reactive 2-bromo-5-magnesiated-3-alkylthiophene intermediate. cmu.eduacs.orgnih.gov The subsequent polymerization, catalyzed by a nickel complex such as Ni(dppp)Cl2, proceeds in a chain-growth fashion. rsc.orgacs.org This "living" nature of GRIM polymerization allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices. rsc.orgacs.org The regioregularity, primarily head-to-tail (HT) coupling, is crucial for the desirable electronic properties of the resulting polymers. researchgate.netmagtech.com.cn

The mechanism of GRIM polymerization is understood to proceed through a cycle involving oxidative addition of the monomer to the nickel catalyst, followed by reductive elimination to form a new thiophene-thiophene bond. rsc.org The catalyst remains associated with the growing polymer chain, which is characteristic of a chain-growth mechanism. rsc.orgtcu.edu

| Feature | Description | Reference |

| Monomer | Typically 2,5-dibromo-3-alkylthiophenes. | cmu.eduacs.org |

| Initiator | A Grignard reagent (e.g., t-butylmagnesium chloride) to form the active monomer. | researchgate.net |

| Catalyst | Nickel complexes, most commonly Ni(dppp)Cl2. | cmu.edunih.gov |

| Polymer Structure | Highly regioregular, head-to-tail coupled poly(3-alkylthiophene)s. | researchgate.netmagtech.com.cn |

| Polymerization Type | Quasi-"living" chain-growth polymerization. | rsc.orgacs.org |

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For 2-bromo-3-substituted thiophenes, this reaction provides a highly selective method for forming C-C bonds at the 2-position of the thiophene ring. youtube.commdpi.com

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the 2-bromothiophene (B119243) derivative to form a Pd(II) complex.

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic substituents on the palladium complex couple, yielding the final product and regenerating the Pd(0) catalyst.

A variety of palladium catalysts and ligands can be employed, with electron-rich and bulky phosphine (B1218219) ligands often enhancing catalytic activity. libretexts.org The choice of base is also critical for the reaction's success. The Suzuki-Miyaura coupling is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of many organoboron reagents. mdpi.com

| Component | Examples | Reference |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 with phosphine ligands. | libretexts.orgacs.org |

| Organoboron Reagent | Aryl or vinyl boronic acids or esters. | libretexts.org |

| Base | K3PO4, Na2CO3, Cs2CO3. | mdpi.com |

| Solvent | Toluene, dioxane, or aqueous mixtures. | mdpi.com |

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. nih.gov Nickel-catalyzed reductive couplings can be employed to form C-C bonds from organic halides, including bromothiophenes. These reactions often proceed through mechanisms involving Ni(I) and Ni(III) intermediates and can involve radical pathways. acs.orgnih.gov

The mechanism can vary depending on the specific reaction, but a common pathway for nickel-catalyzed cross-electrophile coupling involves:

Generation of a low-valent nickel species, often Ni(I). nih.gov

Radical formation from the alkyl halide. acs.orgnih.gov

Capture of the radical by a nickel(II) species to form a Ni(III) intermediate. acs.org

Reductive elimination to form the C-C bond and regenerate a lower-valent nickel species. youtube.com

Nickel catalysts are particularly effective in coupling unactivated alkyl halides and can exhibit unique selectivity compared to palladium. wikipedia.org Hydroalkylation, the addition of a C-H bond across a double bond, can also be achieved using nickel catalysis with thiophene derivatives, further expanding the synthetic utility of these compounds.

While less common for simple thiophenes, palladium-catalyzed dearomatization reactions represent an advanced strategy for transforming flat aromatic compounds into three-dimensional structures. wikipedia.org These reactions can be applied to bromoarenes, including brominated heterocycles. nih.govsemanticscholar.org

One approach involves a three-component reaction where a bromoarene, a diazo compound, and a nucleophile are combined in the presence of a palladium catalyst. nih.gov The proposed mechanism initiates with the oxidative addition of the bromoarene to the Pd(0) catalyst. This is followed by the formation of a palladium-carbene complex with the diazo compound, which then undergoes migratory insertion of the aryl group to form a benzyl-palladium intermediate. nih.gov This intermediate can then be trapped by a nucleophile, leading to a dearomatized product through reductive elimination. nih.govsemanticscholar.org Such strategies allow for the rapid construction of complex alicyclic frameworks from simple aromatic precursors. chemrxiv.orgmit.edu

Nucleophilic Substitution Reactions on the Bromopropyl Side Chain

The bromopropyl side chain of this compound offers a reactive site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, significantly enhancing the molecular diversity that can be achieved from this starting material.

The primary alkyl bromide of the propyl chain is susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. This SN2-type reaction can be used to introduce functionalities such as amines, thiols, and carboxylic acids. cmu.edu For example, reaction with sodium azide (B81097) followed by reduction can yield an amino-functionalized side chain. cmu.edu Similarly, treatment with potassium thioacetate (B1230152) and subsequent hydrolysis can produce a thiol group. cmu.edu These functionalized thiophenes can then serve as monomers for the synthesis of functional polymers or as building blocks for more complex target molecules. The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene, but the side chain offers a distinct and predictable point of modification. pharmaguideline.comnih.gov

| Nucleophile | Reagent(s) | Resulting Functional Group | Reference |

| Azide | Sodium azide (NaN3) | Azide (-N3), reducible to Amine (-NH2) | cmu.edu |

| Thioacetate | Potassium thioacetate (KSAc) | Thioacetate (-SAc), hydrolysable to Thiol (-SH) | cmu.edu |

| Cyanide | Sodium cyanide (NaCN) | Nitrile (-CN) | |

| Malonate Esters | Diethyl malonate with base | Substituted ester | nih.gov |

Amination and Derivatization via SN2 Pathways

The terminal bromine on the propyl side chain of this compound is a primary alkyl halide, making it an excellent substrate for SN2 reactions. masterorganicchemistry.comlibretexts.orgchemistrysteps.comyoutube.com This pathway allows for the introduction of nitrogen-containing functional groups, a process critical for modifying the properties of the resulting molecules or polymers for applications such as sensors or for covalent attachment to other materials. researchgate.netmdpi.com

The general mechanism involves a backside attack by a nucleophile, such as an amine or an azide ion, on the carbon atom bonded to the bromine. This is a concerted, single-step process where the bond to the nucleophile forms simultaneously as the bromide leaving group departs. libretexts.orgyoutube.com Due to the requirement for backside attack, steric hindrance is a key factor, and primary alkyl halides like the bromopropyl group react readily. masterorganicchemistry.comchemistrysteps.comyoutube.com

A common strategy for amination involves a two-step process. First, the bromoalkyl group is reacted with sodium azide to form an alkyl azide. This is a robust and efficient SN2 reaction. Subsequently, the azide is reduced to a primary amine using a reducing agent like lithium aluminum hydride (LAH). This approach is often preferred over direct amination with ammonia, which can lead to over-alkylation.

An analogous post-polymerization functionalization has been demonstrated for poly[3-(6-bromohexyl)thiophene], where the bromoalkyl side chains were successfully converted to amines. researchgate.net This highlights the feasibility of such transformations on the 3-(3-bromopropyl) side chain.

Table 1: Examples of SN2 Derivatization on Bromoalkyl Side Chains

| Starting Material | Reagent(s) | Product Functional Group | Reaction Type | Reference |

|---|---|---|---|---|

| Poly[3-(6-bromohexyl)thiophene] | 1. Sodium Azide (NaN₃) 2. Lithium Aluminum Hydride (LAH) | Primary Amine (-NH₂) | SN2, Reduction | researchgate.net |

| Poly[3-(6-bromohexyl)thiophene] | Potassium Thioacetate, then LAH | Thiol (-SH) | SN2, Reduction | researchgate.net |

| Bromo-Substituted Ether-Linked Polymer | Aniline, CuI, L-proline | Secondary Aromatic Amine (-NHPh) | Ullman Coupling | mdpi.com |

| 1-(3 aminopropyl) imidazole | Maleated Polypropylene | Imide linkage | Grafting Reaction | mdpi.com |

Alkylation with Carbon Nucleophiles, e.g., Malonate Esters

The electrophilic carbon of the bromopropyl side chain is also reactive towards carbon-based nucleophiles, enabling the extension of the carbon skeleton. A classic example of such a transformation is the malonic ester synthesis, which allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.orgwikipedia.orglibretexts.org

The mechanism begins with the deprotonation of diethyl malonate using a base like sodium ethoxide to generate a resonance-stabilized enolate ion. libretexts.orgwikipedia.org This enolate is a potent nucleophile that attacks the primary carbon of the 3-(3-bromopropyl)thiophene (B1373348) via an SN2 reaction, displacing the bromide and forming a new carbon-carbon bond. libretexts.orglibretexts.org The resulting substituted malonic ester can then be hydrolyzed with aqueous acid and subsequently heated to induce decarboxylation, yielding a carboxylic acid. wikipedia.org

This method is highly versatile. If a dihaloalkane is used instead of a monohaloalkane, intramolecular alkylation can lead to the formation of cyclic compounds. libretexts.orgwikipedia.org Furthermore, the remaining acidic proton on the mono-alkylated malonic ester allows for a second alkylation step, leading to dialkylated products. wikipedia.orglibretexts.org

Table 2: Key Steps in Malonic Ester Synthesis

| Step | Description | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Enolate Formation | Sodium Ethoxide (NaOEt) | Malonate Enolate | libretexts.orgwikipedia.org |

| 2 | Nucleophilic Alkylation (SN2) | Alkyl Halide (e.g., this compound) | Substituted Malonic Ester | libretexts.orglibretexts.org |

| 3 | Hydrolysis & Decarboxylation | Aqueous Acid (e.g., HCl), Heat | Substituted Carboxylic Acid | wikipedia.org |

Polymerization Mechanisms Involving this compound and Related Monomers

The 2-bromo-substituent on the thiophene ring is the key reactive site for polymerization, allowing the monomer to be incorporated into polythiophene chains. Various polymerization methods can be employed, each offering different levels of control over the final polymer architecture.

Autopolymerization of Brominated Thiophenes: Investigating Catalytic and Mechanistic Aspects

Certain brominated thiophenes, particularly those with electron-donating alkoxy substituents, have been observed to undergo spontaneous polymerization, or autopolymerization. researchgate.netresearchgate.net Studies on 2-bromo-3-methoxythiophene (B13090750) have shown that this reaction can be vigorous, initiated by the protonation of the monomer and catalytically accelerated by the generated hydrogen bromide (HBr) gas. researchgate.netresearchgate.net This suggests a cationic chain-growth mechanism.

While this compound lacks the highly activating alkoxy group, the potential for autopolymerization under certain conditions (e.g., presence of acid catalysts or heat) cannot be entirely dismissed. The reaction mechanism for 2-bromo-3-methoxythiophene involves the formation of HBr, which then cleaves the methoxy (B1213986) group in a side reaction. researchgate.net For this compound, any autopolymerization, if it occurs, would likely proceed via a different initiation pathway, possibly involving trace acid impurities or thermal activation, leading to a polythiophene structure. researchgate.net

Controlled Polymerization Techniques for Polythiophene Architectures

To achieve well-defined polythiophene architectures with controlled molecular weights and low polydispersity, controlled polymerization techniques are essential. Grignard Metathesis (GRIM) polymerization is a powerful and widely used method for synthesizing regioregular poly(3-alkylthiophenes). rsc.orgrsc.orgtdl.orgresearchgate.net

This method, also referred to as Kumada Catalyst-Transfer Polycondensation (KCTP), typically involves the treatment of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent (e.g., i-PrMgCl) to form a mixture of magnesiated isomers. google.comacs.org A nickel catalyst, such as Ni(dppp)Cl₂, then selectively polymerizes one of the regioisomers in a chain-growth manner. rsc.orgacs.org The catalyst transfers along the growing polymer chain, which allows for the synthesis of polymers with predetermined molecular weights and the formation of block copolymers. rsc.orgtdl.org

For a monomer like this compound, the polymerization would proceed through the 2-bromo position, leaving the bromopropyl side chain intact for potential post-polymerization modification. The "living" nature of this polymerization allows for the synthesis of polymers with well-defined end-groups by adding specific Grignard reagents to terminate the reaction. rsc.orgtdl.org

Table 3: Comparison of Polymerization Methods for Polythiophenes

| Method | Mechanism Type | Key Features | Control over Polymer | Reference |

|---|---|---|---|---|

| Autopolymerization | Cationic Chain-Growth (typically) | Spontaneous, often acid-catalyzed. | Low | researchgate.netresearchgate.net |

| Grignard Metathesis (GRIM) / KCTP | "Living" Chain-Growth | Requires Grignard reagent and Ni/Pd catalyst. Produces highly regioregular polymers. | High (molecular weight, end-groups, block copolymers). | rsc.orgtdl.orgacs.org |

| Oxidative Polymerization | Radical or Cationic | Uses oxidants like FeCl₃. Simple and common. | Low (often produces cross-linking and regio-irregularities). | nih.gov |

Role of Bromine End-Groups in Polymer Functionalization

Polymers synthesized via methods like GRIM/KCTP often possess a bromine atom at one terminus of the polymer chain. acs.orgcmu.edu This bromine end-group serves as a valuable handle for post-polymerization functionalization, allowing for the synthesis of block copolymers or the attachment of the polymer to surfaces.

The reactivity of this terminal C-Br bond is analogous to that of other aryl bromides. It can be converted into a variety of other functional groups. For instance, in-situ end-capping can be achieved by adding a functionalized Grignard reagent at the end of the polymerization. tdl.orgcmu.edu This has been used to introduce allyl, vinyl, and other groups to the polymer terminus. tdl.orgresearchgate.net

Furthermore, the bromine end-group can introduce specific electronic properties. Studies on poly(3-hexylthiophene) have shown that the presence of a bromine end-group can enhance hole trapping compared to a simple hydrogen-terminated polymer, which can impact the performance of organic electronic devices. acs.org This highlights that the end-group is not just a site for chemical modification but also a component that influences the material's intrinsic properties.

Radical Reaction Pathways and Their Implications in Transformations of Brominated Thiophenes

While ionic pathways are dominant in many transformations of this compound, the potential for radical reactions must also be considered. Carbon-bromine bonds can undergo homolytic cleavage under thermal or photochemical conditions to generate radical intermediates.

Radical-induced cyclization reactions offer a powerful method for constructing new ring systems. youtube.comrsc.org For this compound, a radical generated on the propyl chain could potentially undergo an intramolecular cyclization onto the thiophene ring. However, the formation of such radicals from an alkyl bromide typically requires a radical initiator (e.g., AIBN) and a reagent like tributyltin hydride.

More commonly, radical mechanisms are invoked in certain polymerization processes. For example, the polymerization of thiophene using ferric chloride is thought to proceed through a radical mechanism. nih.gov In the context of controlled polymerization, unwanted radical side reactions can disrupt the process and lead to polymers with broader molecular weight distributions or defects in the polymer chain. The stability of radical intermediates is a key factor; for instance, free radical bromination is more selective than chlorination because the first propagation step is endothermic and more sensitive to radical stability. orgsyn.org The presence of two C-Br bonds in this compound provides two potential sites for initiating radical processes, which could lead to complex reaction mixtures or cross-linking if not carefully controlled.

Oxidative Transformations of Brominated Thiophenes and Dimerization Pathways

The reactivity of simpler brominated thiophenes can, however, provide a foundational understanding of potential, yet unconfirmed, reaction pathways for this specific compound.

General Oxidative Transformations of Brominated Thiophenes

The oxidation of brominated thiophenes typically proceeds via the sulfur atom, leading to the formation of thiophene-S-oxides or thiophene-S,S-dioxides. These transformations are generally achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The stability and subsequent reactivity of these oxidized species are highly dependent on the substitution pattern of the thiophene ring. researchgate.net

For instance, the oxidation of monosubstituted bromothiophenes often leads to highly reactive sulfoxide (B87167) intermediates that readily undergo dimerization. rsc.org In contrast, sterically hindered brominated thiophenes can sometimes yield stable sulfones. researchgate.netrsc.org The oxidation of 2-bromo and 3-bromothiophene (B43185) has been shown to result in dimerization products, confirming the high reactivity of the intermediate sulfoxides. rsc.org

Dimerization Pathways of Brominated Thiophenes

The dimerization of oxidized brominated thiophenes frequently occurs through a [4+2] cycloaddition (Diels-Alder) reaction, where the thiophene S-oxide acts as a diene. researchgate.net This pathway is particularly prevalent for monosubstituted thiophenes where the sulfoxide intermediate is too reactive to be isolated. rsc.org The resulting cycloadducts can then undergo further transformations.

Another significant pathway for the dimerization of thiophenes, particularly in the context of polymer synthesis, is through metal-catalyzed cross-coupling reactions. For example, the dimerization of 2-bromo-3-alkylthiophenes can be achieved through Grignard metathesis (GRIM) polymerization, which involves the formation of a Grignard reagent followed by nickel-catalyzed coupling. acs.org This method allows for the controlled head-to-tail coupling of 3-substituted thiophenes. acs.org Copper-promoted oxidative dimerization has also been reported for various heteroarenes, including thiophenes, demonstrating good functional group tolerance. chim.it

Inferred Reactivity of this compound

Based on the reactivity of related compounds, it can be inferred that the oxidative transformation of this compound would likely involve initial oxidation at the sulfur atom to form a thiophene-S-oxide. Given the presence of a single substituent at the 3-position (the 3-bromopropyl group), this intermediate would be expected to be highly reactive and prone to dimerization.

The presence of two bromine atoms introduces additional complexity. The C2-bromo substituent on the thiophene ring would influence the electronic properties of the thiophene system and its susceptibility to oxidation and subsequent dimerization. The terminal bromine on the propyl chain provides a second reactive site for nucleophilic substitution or elimination reactions, which could compete with or participate in the oxidative and dimerization pathways. For instance, intramolecular reactions could potentially occur.

While detailed research findings and data tables for the specific oxidative transformations and dimerization of this compound are not available, the table below summarizes the observed reactivity of related brominated and alkyl-substituted thiophenes.

| Thiophene Derivative | Reaction Type | Key Findings | Reference |

| 2-Bromothiophene | Oxidation/Dimerization | Forms a highly reactive sulfoxide that dimerizes. | rsc.org |

| 3-Bromothiophene | Oxidation/Dimerization | Forms a highly reactive sulfoxide that dimerizes. | rsc.org |

| 2-Bromo-3-alkylthiophene | Dimerization (GRIM) | Undergoes head-to-tail coupling via a Grignard intermediate. | acs.org |

| Thiophene carboxamides | Oxidative Dimerization | Dimerize in the presence of a copper promoter. | chim.it |

It is important to emphasize that this information is based on analogous systems and does not represent experimentally verified data for this compound. Further experimental investigation is required to fully characterize the reactivity of this specific compound.

Role of 2 Bromo 3 3 Bromopropyl Thiophene As a Precursor for Advanced Molecular Architectures and Materials

Synthesis of Functionalized Oligo- and Polythiophenes

The primary application of 2-Bromo-3-(3-bromopropyl)thiophene lies in its ability to serve as a monomer for the synthesis of well-defined polythiophene derivatives. These polymers are of significant interest due to their electronic and optical properties, making them suitable for applications in organic electronics.

Regioregular Poly(3-alkylthiophenes) from Brominated Thiophene (B33073) Monomers

The synthesis of regioregular poly(3-alkylthiophenes) (P3ATs) is crucial for achieving optimal electronic properties, as the regularity of the polymer chain directly influences its ability to self-assemble and transport charge. cmu.edu A high degree of regioregularity, specifically head-to-tail (HT) coupling, leads to more planar polymer backbones, enhancing π-orbital overlap and, consequently, charge carrier mobility. cmu.eduorganic-chemistry.org Several synthetic strategies have been developed to achieve high regioregularity, with methods utilizing brominated thiophene monomers being particularly prominent.

One of the most effective methods for synthesizing regioregular P3ATs is the Grignard Metathesis (GRIM) polymerization. cmu.edu This method typically involves the treatment of a 2,5-dibromo-3-alkylthiophene monomer with an alkyl Grignard reagent, which selectively undergoes a magnesium-bromine exchange. The resulting organometallic intermediate is then polymerized using a nickel catalyst, such as Ni(dppp)Cl2, to yield a highly regioregular polymer. cmu.edu The compound this compound is an ideal monomer for this type of polymerization. The bromine atom at the 2-position of the thiophene ring allows for the controlled polymerization, while the bromopropyl group at the 3-position provides a site for further functionalization.

The table below summarizes key polymerization methods for creating regioregular polythiophenes, for which this compound can serve as a valuable monomer.

| Polymerization Method | Monomer Type | Catalyst/Reagent | Key Feature |

| McCullough Method | 2-Bromo-3-alkylthiophene | LDA, MgBr₂, Ni(dppp)Cl₂ | Regiospecific metallation at the 5-position. organic-chemistry.org |

| Rieke Method | 2,5-Dibromo-3-alkylthiophene | Rieke Zinc (Zn*), Ni(dppe)Cl₂ | Selective oxidative addition at the 2-position. cmu.edu |

| GRIM Method | 2,5-Dibromo-3-alkylthiophene | Alkyl Grignard Reagent, Ni(dppp)Cl₂ | Magnesium-bromine exchange followed by polymerization. cmu.edu |

End-Group Functionalization Strategies for Polythiophenes

The bromopropyl side chain of this compound offers a versatile handle for post-polymerization functionalization. This allows for the introduction of a wide range of chemical moieties, tailoring the properties of the resulting polymer for specific applications. A powerful strategy for this is the post-polymerization modification of poly[3-(ω-bromoalkyl)thiophene]. cmu.edu

In a process analogous to the functionalization of poly[3-(6-bromohexyl)thiophene], the polymer derived from this compound can undergo a variety of substitution reactions. cmu.edu For instance, the terminal bromine on the propyl side chain can be displaced by nucleophiles to introduce new functional groups. This approach has been successfully used to append carboxylic acids, amines, and thiols to the side chains of polythiophenes. cmu.edu

The following table outlines potential functionalization reactions for poly(3-(3-bromopropyl)thiophene), based on established post-polymerization modification techniques.

| Target Functional Group | Reagents | Resulting Polymer Functionality |

| Carboxylic Acid | Lithiated 2,4,4-trimethyloxazoline, followed by acid hydrolysis | Introduces hydrophilicity, enables further conjugation. cmu.edu |

| Amine | Sodium azide (B81097), followed by reduction with LiAlH₄ | Provides sites for cross-linking or attachment of biomolecules. cmu.edu |

| Thiol | Potassium thioacetate (B1230152), followed by reduction with LiAlH₄ | Allows for attachment to gold surfaces or disulfide cross-linking. cmu.edu |

These modifications can dramatically alter the polymer's solubility, self-assembly behavior, and electronic properties, as well as enable its use in sensing, biomedical applications, and as a component in more complex materials.

Construction of Block and Graft Copolymers Containing Polythiophene Segments

The unique bifunctionality of this compound also makes it a valuable component in the synthesis of block and graft copolymers. These more complex polymer architectures, which combine the properties of different polymer types, are of great interest for applications in areas such as organic photovoltaics and drug delivery. ornl.govnih.gov

Block Copolymers: this compound can be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. For example, the bromo-terminated side chains of a polythiophene synthesized from this monomer could act as macroinitiators for Atom Transfer Radical Polymerization (ATRP) of other vinyl monomers. Alternatively, a polymer with initiating groups can be used to polymerize this compound, creating a polythiophene block. nih.gov

Graft Copolymers: Graft copolymers can be synthesized by two primary methods: "grafting from" and "grafting to". In the "grafting from" approach, the bromopropyl groups along the polythiophene backbone can be converted into initiation sites for the polymerization of a second monomer, resulting in a brush-like structure. cmu.edu In the "grafting to" method, pre-synthesized polymer chains with reactive end groups can be attached to the polythiophene backbone via reaction with the bromopropyl side chains. The synthesis of T-shaped graft copolymers consisting of a poly(ethylene glycol) block attached to the center of an oligothiophene highlights a similar concept of creating well-defined graft structures. rroij.com

Elaboration into Complex Organic Molecules

Beyond polymer synthesis, this compound serves as a versatile building block for the creation of complex, non-polymeric organic molecules with tailored properties.

Incorporation into Hybrid Molecular Systems for Diverse Applications

The thiophene unit of this compound can be incorporated into larger, hybrid molecular systems. These systems often combine the electronic properties of the thiophene moiety with the specific functionalities of other molecular components. For example, thiophene-containing molecules have been integrated with porphyrins to create materials for photovoltaic applications. rsc.org The synthetic routes to these hybrid systems often involve coupling reactions where the bromine atoms on the thiophene ring are key reactive sites.

The bromopropyl side chain provides an additional point of attachment, allowing for the creation of three-dimensional structures or for linking the hybrid molecule to a surface or another molecular entity. This could involve, for example, the synthesis of nanocomposites where the thiophene-based molecule is anchored to a nanoparticle surface. acs.org

Building Block for Fluorinated Compound Synthesis (Analogy to 2-bromo-3,3,3-trifluoropropene)

The presence of a bromine atom on the propyl side chain of this compound opens up the possibility of introducing fluorine atoms into the molecule. The synthesis of fluorinated organic compounds is of great interest due to the unique properties that fluorine imparts, such as increased stability and altered electronic characteristics. ncert.nic.in

An analogy can be drawn to the reactivity of compounds like 2-bromo-3,3,3-trifluoropropene. This molecule is known to undergo various reactions, including those that can be used to build more complex fluorinated structures. core.ac.ukprinceton.edu Similarly, the bromopropyl group in this compound can be a target for nucleophilic fluorination reactions. Reagents such as potassium fluoride (B91410) (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst or in polar aprotic solvents, can be used to replace the bromine atom with fluorine. nih.govnih.gov This would provide a route to novel fluorinated thiophene derivatives with potential applications in materials science and medicinal chemistry. The Swarts reaction, which uses metal fluorides to replace bromine or chlorine with fluorine, is a classic example of such a transformation. vaia.com

The following table illustrates the potential for fluorination of the bromopropyl group, drawing an analogy with known fluorination reactions of alkyl bromides.

| Reaction Type | Fluorinating Agent | Potential Product | Significance |

| Nucleophilic Substitution | KF, CsF, or other fluoride salts | 2-Bromo-3-(3-fluoropropyl)thiophene | Introduction of a single fluorine atom, modifying electronic properties. nih.govnih.gov |

| Halogen Exchange (Halex) | Metal Fluorides (e.g., AgF, SbF₃) | 2-Bromo-3-(3-fluoropropyl)thiophene | A well-established method for synthesizing alkyl fluorides. vaia.com |

This synthetic versatility underscores the importance of this compound as a precursor for a wide array of advanced molecular architectures and materials.

Applications in Advanced Bioorthogonal Click Chemistry (Analogy to Strained Alkynes)

Bioorthogonal click chemistry encompasses a class of reactions that proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. A key strategy within this field involves the use of strained alkynes, such as cyclooctynes, which readily undergo strain-promoted azide-alkyne cycloaddition (SPAAC). The high ring strain of these molecules provides the driving force for rapid, catalyst-free reactions with azides.

While this compound is not a canonical strained alkyne, its structure presents a compelling platform for the theoretical construction of thiophene-fused strained heterocyclic systems. The presence of two reactive bromide sites—one on the aromatic ring and one on the alkyl chain—opens the possibility for an intramolecular cyclization reaction. Such a transformation would yield a novel, medium-sized ring fused to the thiophene core, potentially imbuing the structure with significant ring strain analogous to that of cyclooctynes. The synthesis of functionalized cyclooctynes is a critical area of research, often starting from cyclic precursors that undergo elimination reactions to generate the highly reactive triple bond. unibo.it

This concept draws a parallel to the broader strategy of creating strained systems for bioorthogonal reactions. Moreover, related thiophene structures have demonstrated relevance in this area; for instance, thiophene S,S-dioxides have been shown to participate in cycloaddition reactions with strained cyclooctynes, highlighting the compatibility of the thiophene scaffold with click chemistry principles. rsc.org Therefore, by analogy, this compound serves as an intriguing, though not yet fully explored, precursor for designing novel, strained heterocyclic systems with potential applications in bioorthogonal labeling and ligation.

Contributions to Organic Electronics and Optoelectronic Materials

Thiophene-based oligomers and polymers are foundational materials in the field of organic electronics due to their excellent charge transport properties, environmental stability, and synthetic versatility. rsc.orgthieme-connect.de The compound this compound is a prime example of a monomer designed for the synthesis of advanced organic electronic materials. Its two bromine atoms can be manipulated independently to build sophisticated polymer and small molecule structures for various electronic and optoelectronic devices.

Organic semiconductors form the active components of devices like transistors and solar cells. The performance of these materials is intrinsically linked to their molecular structure, particularly the extent of π-conjugation and intermolecular organization. This compound is an ideal precursor for creating high-performance organic semiconductors.

The bromine atom at the 2-position of the thiophene ring is a well-established reactive site for metal-catalyzed cross-coupling reactions. This allows for the straightforward synthesis of conjugated polymers, such as poly(3-substituted-thiophene)s, through methods like Grignard Metathesis (GRIM) polymerization. rsc.orgmdpi.com The resulting polythiophene backbone serves as the pathway for charge transport.

Simultaneously, the bromopropyl side chain provides a secondary point for modification. This functionality can be used in several ways:

Post-polymerization functionalization: After the creation of the polythiophene backbone, the bromide on the side chain remains available for further reactions. This allows for the introduction of various functional groups to fine-tune the polymer's solubility, energy levels, or sensing capabilities. A similar strategy has been successfully employed using the analogous monomer 2-Bromo-3-(12-bromododecyl)thiophene to create copolymers with reactive bromide side chains. mdpi.com

Cross-linking: The side-chain bromide can be used to create cross-linked polymer networks, potentially improving the morphological stability and robustness of thin films used in devices.

Grafting: It can serve as an initiation site for grafting other polymer chains, leading to the formation of complex copolymer architectures with tailored properties.

The utility of the two bromine atoms in this compound for synthesizing organic semiconductors is summarized in the table below.

| Functional Site | Chemical Role | Application in Semiconductor Synthesis |

| 2-Bromo (on thiophene ring) | Polymerization Handle | Enables formation of the conjugated polythiophene backbone via cross-coupling reactions (e.g., GRIM, Stille, Suzuki). |

| 3-(3-bromopropyl) (side chain) | Functionalization Site | Allows for post-polymerization modification, cross-linking of polymer chains, or grafting of other molecules to tune material properties. |

Organic solar cells (OSCs) often rely on a bulk heterojunction architecture composed of an electron-donating material and an electron-accepting material. Covalently linking these two components into a single molecule, known as a donor-acceptor dyad, can enhance charge separation and device stability. Thiophene oligomers are excellent electron donors, while fullerenes like C60 are exceptional electron acceptors.

This compound provides a strategic linking unit to construct such dyads. A plausible synthetic route involves first using the 2-bromo position to build an oligothiophene "donor" segment. Following this, the terminal bromide on the propyl chain can be converted into a different reactive group (e.g., via substitution with sodium azide to form an azide). This newly formed functional group can then be used to "click" the thiophene-containing arm to a suitably functionalized C60 molecule, creating the final dyad. Theoretical and experimental studies on thiophene-fullerene dyads confirm that the electronic properties are heavily influenced by the nature of the linkage and the length of the thiophene segment, which underscores the importance of versatile building blocks like the title compound. researchgate.net

The polymers and oligomers synthesized from this compound are designed to be integrated as the active layer in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

In OFETs , the active layer is responsible for charge transport between the source and drain electrodes. The performance of an OFET is quantified by its charge carrier mobility. Polythiophenes derived from 3-substituted monomers can self-assemble into well-ordered, semicrystalline structures that facilitate efficient intermolecular charge hopping. The introduction of alkylthio side chains, for instance, has been shown to have a beneficial impact on molecular packing and charge transport. ntu.edu.tw Polymers derived from this compound would be expected to form the active charge-transporting films in OFETs, with the side chain offering a route to optimize morphology and processing.

In OLEDs , the active layer is where injected electrons and holes recombine to produce light. Thiophene-based materials can be used as the emissive layer or as charge-transport layers that facilitate the delivery of charge carriers to the emissive zone. rsc.org The conjugated backbone of a polymer made from this compound would determine its fundamental electronic and photophysical properties. The bromopropyl side chain could be further functionalized with specific chromophores to tune the emission color or to improve charge injection/transport properties, making it a versatile platform for designing materials for advanced display and lighting applications.

The table below provides examples of performance metrics for devices using thiophene-based materials analogous to those that could be synthesized from this compound, illustrating their potential in electronic applications.

| Device Type | Analogous Material System | Key Performance Metric | Reference |

| OFET | Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) | Hole Mobility (μ_h) | Up to ~0.03 cm²/Vs |

| OLED | Thienothiophene-based D–π–A emitter | Maximum Current Efficiency | 10.6 cd/A |

Advanced Spectroscopic and Characterization Techniques for Mechanistic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-bromo-3-(3-bromopropyl)thiophene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the thiophene (B33073) ring protons and the propyl side chain protons are expected. The thiophene protons, being in a heteroaromatic system, would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The protons of the propyl chain would exhibit characteristic multiplets in the upfield region. The methylene (B1212753) group adjacent to the thiophene ring (α-CH₂) would likely resonate at a different chemical shift than the methylene group adjacent to the bromine atom (γ-CH₂), which is further deshielded. The central methylene group (β-CH₂) would appear as a multiplet due to coupling with the adjacent methylene protons.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The carbon atoms of the thiophene ring would be observed in the aromatic region (typically δ 110-145 ppm), with the carbon atom attached to the bromine (C-Br) being significantly influenced by the halogen's electronegativity. The propyl chain carbons would appear in the aliphatic region (typically δ 20-40 ppm).

NMR is also a powerful tool for monitoring the progress of reactions involving this compound, such as its polymerization. For instance, during the polymerization to form poly(3-(3-bromopropyl)thiophene), the disappearance of the monomer's characteristic peaks and the appearance of broader signals corresponding to the polymer backbone can be tracked over time. This allows for the determination of reaction kinetics and optimization of reaction conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on expected values from similar thiophene derivatives.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Thiophene-H | 6.8 - 7.2 | d | ~5.0 |

| Thiophene-H | 6.7 - 7.1 | d | ~5.0 |

| α-CH₂ | 2.8 - 3.1 | t | ~7.5 |

| β-CH₂ | 2.0 - 2.3 | m | ~7.5 |

| γ-CH₂ | 3.4 - 3.6 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on expected values from similar thiophene derivatives.

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br (Thiophene) | 110 - 115 |

| C-S (Thiophene) | 125 - 130 |

| C-H (Thiophene) | 124 - 128 |

| C-C (Thiophene) | 140 - 145 |

| α-CH₂ | 30 - 35 |

| β-CH₂ | 32 - 37 |

| γ-CH₂ | 33 - 38 |

Mass Spectrometry (MS) in Reaction Product Analysis and Mechanism Elucidation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula.

The mass spectrum of this compound would show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio). This would result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with relative intensities of approximately 1:2:1.

Fragmentation patterns observed in the mass spectrum can also provide structural information. For example, the cleavage of the C-Br bond would result in fragment ions corresponding to the loss of a bromine atom. Similarly, fragmentation of the propyl side chain can also occur, providing further confirmation of the molecule's structure. In the context of reaction monitoring, MS can be used to identify intermediates, byproducts, and the final products of reactions involving this compound, thereby aiding in the elucidation of reaction mechanisms. For instance, in polymerization reactions, MS techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) can be used to analyze the molecular weight distribution of the resulting polymer.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include C-H stretching from the thiophene ring and the propyl chain, C=C stretching of the thiophene ring, and C-Br stretching. The C-H stretching vibrations of the aromatic thiophene ring typically appear around 3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group are found in the 2850-3000 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring are expected in the 1400-1500 cm⁻¹ range. The C-S stretching vibration of the thiophene ring is typically weak and appears in the fingerprint region. The C-Br stretching vibrations would be observed at lower wavenumbers, generally in the 500-700 cm⁻¹ region.

FT-IR is particularly useful for monitoring chemical transformations. For example, during the polymerization of this compound, changes in the intensity and position of the C-Br stretching band could indicate its involvement in the reaction.

Table 3: Predicted FT-IR Absorption Bands for this compound This table is based on expected values from similar thiophene derivatives.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=C Stretch (Thiophene) | 1400 - 1500 | Medium-Strong |

| C-H Bend (Aliphatic) | 1375 - 1470 | Medium |

| C-Br Stretch | 500 - 700 | Medium-Strong |

UV-Visible (UV-Vis) Spectroscopy in Monitoring Polymerization and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the thiophene ring. The position and intensity of these bands can be influenced by the substituents on the thiophene ring.

This technique is especially powerful for monitoring the polymerization of conjugated monomers like this compound. As the polymerization proceeds and the conjugated polymer chain grows, the extent of π-conjugation increases. This leads to a bathochromic (red) shift in the absorption maximum (λ_max) and an increase in the molar absorptivity. By monitoring these changes, the progress of the polymerization can be followed in real-time. The resulting polymer, poly(3-(3-bromopropyl)thiophene), would be expected to absorb at longer wavelengths compared to the monomer due to the extended π-conjugated system along the polymer backbone.

Electron Spin Resonance (ESR) Spectroscopy for Detection of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. In the context of reactions involving this compound, ESR could be employed to investigate reaction mechanisms that may proceed through radical intermediates.

For example, certain polymerization methods or side reactions might involve the formation of radical species. ESR spectroscopy could be used to detect and identify these transient intermediates, providing valuable mechanistic insights. The g-factor and hyperfine coupling constants obtained from the ESR spectrum can help to identify the specific radical species present. However, the application of ESR is contingent on the presence and stability of radical intermediates in the reaction pathway being studied.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Furthermore, XRD is extensively used to characterize the morphology of polymers. For poly(3-(3-bromopropyl)thiophene), powder XRD would be used to assess the degree of crystallinity and the packing arrangement of the polymer chains in the solid state. The presence of sharp diffraction peaks would indicate a semi-crystalline structure, and the positions of these peaks could be used to determine the unit cell parameters of the crystalline domains. This information is crucial for understanding the structure-property relationships of the polymer, as the degree of crystallinity can significantly impact its electronic and mechanical properties.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Polydispersity Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential technique for characterizing polymers. When this compound is polymerized to form poly(3-(3-bromopropyl)thiophene), SEC is used to determine the molecular weight distribution of the resulting polymer.

The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the column with polymer standards of known molecular weight, the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the synthesized polymer can be determined. The PDI provides a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer. This information is critical for controlling the polymerization process and for understanding how the polymer's molecular weight influences its physical and electronic properties.

Conclusion and Future Perspectives in the Research of 2 Bromo 3 3 Bromopropyl Thiophene

Summary of Key Research Findings and Methodological Advancements

Research into 2-Bromo-3-(3-bromopropyl)thiophene and structurally similar compounds has primarily focused on leveraging its dual reactivity for the synthesis of more complex molecular architectures. A significant methodological advancement lies in the selective functionalization of the two different carbon-bromine bonds.

Key findings in the broader context of substituted bromothiophenes have established that the bromine atom on the thiophene (B33073) ring can be selectively activated. For instance, lithium-halogen exchange is a powerful tool for functionalizing brominated thiophenes. chemrxiv.orgchemrxiv.org This reaction, typically carried out at low temperatures using organolithium reagents like n-butyllithium, generates a lithiated thiophene intermediate. This intermediate is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of new substituents at the 2-position of the thiophene ring. This methodology is crucial as it opens a pathway to a diverse range of 2-substituted-3-(3-bromopropyl)thiophenes.

The alkyl bromide on the propyl side chain offers a different mode of reactivity, primarily through nucleophilic substitution reactions. This allows for the attachment of various functional groups, such as azides, amines, or ethers, to the end of the propyl chain. The ability to perform these two types of reactions selectively is a cornerstone of the synthetic utility of this compound.

Furthermore, studies on related 2-bromo-3-alkylthiophenes have demonstrated their utility as monomers in the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). magtech.com.cnnih.gov These polymers are of great interest for their applications in organic electronics. The synthetic methods developed for P3ATs, such as Kumada, Stille, and Suzuki cross-coupling reactions, are directly applicable to this compound, highlighting its potential as a monomer for novel functional polymers. jcu.edu.au

Emerging Synthetic Strategies and Functionalization Approaches for Novel Derivatives

The development of novel synthetic strategies is expanding the chemical space accessible from this compound. Emerging trends focus on creating more complex and functionalized derivatives through innovative reaction pathways.

One promising area is the use of the compound in intramolecular cyclization reactions. The presence of both an aryl bromide and an alkyl bromide within the same molecule makes it an ideal precursor for synthesizing fused thiophene ring systems. For example, through a sequence of metal-halogen exchange at the thiophene ring followed by intramolecular nucleophilic substitution by the newly formed organometallic species onto the propyl chain, it is conceivable to construct thieno-cycloalkane structures.

Another emerging strategy involves post-polymerization modification. Here, this compound can be polymerized to form a polythiophene with pendant bromopropyl groups. These bromine atoms then serve as reactive sites for further functionalization, allowing for the tailoring of the polymer's properties after its initial synthesis. mdpi.com This approach is highly modular and enables the creation of a library of functional polymers from a single parent polymer.

Furthermore, recent advancements in cross-coupling reactions, such as oxidative direct arylation polymerization (oxi-DArP), offer a more atom-economical and environmentally friendly route to polythiophenes. rsc.org Applying such methods to monomers like this compound could lead to more efficient and sustainable production of functional polymeric materials.

Potential for Unexplored Materials Science Applications and Advanced Organic Synthesis

The unique bifunctionality of this compound opens doors to a range of unexplored applications in both materials science and advanced organic synthesis.

In materials science, this compound is a prime candidate for the development of novel conjugated polymers with tailored properties. The bromopropyl side chain can be used to introduce specific functionalities that influence the polymer's solubility, morphology, and electronic properties. For example, attaching liquid crystalline moieties could lead to self-assembling materials with anisotropic charge transport, which is beneficial for applications in organic field-effect transistors (OFETs). Moreover, the bromine on the thiophene backbone can be used to create cross-linked polymer networks, enhancing the thermal and mechanical stability of the resulting materials.

In the realm of advanced organic synthesis, this compound can serve as a versatile scaffold for the construction of complex heterocyclic molecules. Its ability to undergo orthogonal functionalization at its two bromine centers makes it a valuable building block in the total synthesis of natural products or pharmaceutically active compounds containing a thiophene core.

The following table highlights some of the potential applications based on the functional groups that can be introduced.

| Functional Group Introduced via... | Potential Application Area |

| Ring Bromine (C2) | |

| Cross-coupling (e.g., Suzuki, Stille) | Extended π-conjugated systems for organic electronics |

| Lithiation-electrophile quench | Synthesis of complex heterocyclic scaffolds |

| Side-Chain Bromine (C3-propyl) | |

| Nucleophilic substitution (e.g., with azides, amines) | Introduction of photo-responsive or bioactive groups |

| Attachment to surfaces or other polymers | Creation of hybrid materials and functional coatings |

Future Directions for In-depth Mechanistic and Computational Studies

To fully unlock the potential of this compound, further in-depth mechanistic and computational studies are essential.

Future research should focus on elucidating the precise mechanisms of the various transformations this compound can undergo. For instance, detailed kinetic and mechanistic studies of the polymerization of this monomer could provide insights into controlling the regioregularity and molecular weight of the resulting polymers, which are critical parameters for their performance in electronic devices. rsc.org Understanding the factors that govern the selectivity of reactions at the two different bromine sites is another crucial area for investigation.

Computational studies, using methods such as density functional theory (DFT), can play a significant role in predicting the electronic and structural properties of novel derivatives and polymers based on this compound. These theoretical investigations can guide synthetic efforts by identifying promising target molecules with desired functionalities. For example, computational screening could be employed to predict the charge transport properties of different poly(3-(3-thienyl)propyl)thiophene derivatives, accelerating the discovery of new materials for organic electronics.

Furthermore, computational modeling can help in understanding the self-assembly behavior of polymers derived from this monomer, providing valuable information for designing materials with optimized morphologies for specific applications. The interplay between side-chain functionality and backbone conformation is a key aspect that can be effectively probed through molecular dynamics simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.